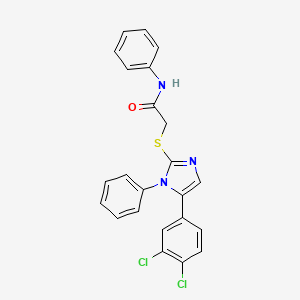

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

This compound features a central 1H-imidazole core substituted with a 3,4-dichlorophenyl group at position 5, a phenyl group at position 1, and a thioacetamide side chain linked to an N-phenyl group. Its synthesis likely involves coupling reactions between imidazole precursors and aryl thiols or acetamides under catalytic conditions, as seen in analogous compounds (e.g., carbodiimide-mediated coupling in ).

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3OS/c24-19-12-11-16(13-20(19)25)21-14-26-23(28(21)18-9-5-2-6-10-18)30-15-22(29)27-17-7-3-1-4-8-17/h1-14H,15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKBGOQZYKTIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl group through a substitution reaction. The final step involves the formation of the thioether linkage and the attachment of the phenylacetamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the phenylacetamide moiety.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Key Examples :

Structural and Functional Differences :

Heterocycle Core Modifications

Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the imidazole with a thiazole ring.

Comparative Analysis :

Impact on Bioactivity :

Physicochemical Properties

Melting Points and Solubility :

Spectroscopic Trends :

- IR and NMR data () confirm the presence of characteristic bands (e.g., C–Cl stretches at 700–750 cm⁻¹, amide carbonyls at ~1650 cm⁻¹). The target compound’s spectral data would align with these patterns .

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule belonging to the class of thioacetamides. Its structure features an imidazole ring and various functional groups that contribute to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound's complex structure can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | A five-membered ring with nitrogen atoms that enhances biological interactions. |

| Thio Group | Contributes to reactivity and potential enzyme inhibition. |

| Dichlorophenyl Group | Increases lipophilicity and may enhance binding affinity to biological targets. |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound is notable. Studies have demonstrated that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC). The IC50 values for similar compounds have been reported between 7 to 20 µM against various cancer cell lines, indicating promising cytotoxic effects .

Mechanism of Action:

The proposed mechanisms include:

- Enzyme Inhibition: Compounds may inhibit enzymes critical for DNA synthesis and repair.

- Cell Cycle Arrest: Induction of apoptosis in cancer cells has been observed, particularly in MCF-7 breast cancer cells .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Studies suggest that imidazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives, including the target compound, revealed significant anticancer activity against breast cancer cell lines. The treatment led to a reduction in cell viability by inducing apoptosis and disrupting the cell cycle at the S phase .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against several bacterial strains. Results demonstrated substantial inhibition zones (up to 30 mm) against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example:

- Azide-alkyne cycloaddition : Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., propargyl ethers) in the presence of Cu(OAc)₂ as a catalyst in a 3:1 t-BuOH:H₂O solvent system. Reaction progress is monitored by TLC (hexane:ethyl acetate = 8:2), followed by extraction, drying, and recrystallization (ethanol) .

- Thiol substitution : Substituting imidazole-2-thiol derivatives (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (K₂CO₃) in ethanol .

Q. How is structural characterization performed for this compound?

Key techniques include:

- IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) confirm core functional groups .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent environments (e.g., triazole protons at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures via N–H⋯N interactions) .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied?

- Structure-activity relationship (SAR) : Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl, 4-nitrophenyl) and compare their binding affinities or inhibition profiles. For example:

- Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) substituents to assess electronic effects .

- Use docking studies (e.g., AutoDock Vina) to correlate substituent bulkiness with target interactions, as demonstrated for thiazole-triazole analogs .

Q. How can computational modeling predict conformational stability or target binding?

- Molecular dynamics (MD) simulations : Analyze the compound’s flexibility in solvent (e.g., water, DMSO) using AMBER or GROMACS.

- Docking studies : Compare binding poses with structurally similar ligands (e.g., co-crystallized inhibitors in PDB databases). For example, thiazole-triazole derivatives show distinct binding modes in enzyme active sites, with fluorophenyl groups enhancing hydrophobic interactions .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

- Multi-technique validation : Cross-verify NMR/IR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing –NH proton shifts from solvent artifacts) .

- Dose-response assays : Replicate bioactivity studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, COX1/2 inhibition assays for imidazole-thioacetamide derivatives require strict adherence to enzyme incubation protocols .

Methodological Challenges

Q. What strategies optimize reaction yields for complex intermediates?

Q. How can crystallization conditions be tailored for X-ray-quality crystals?

- Solvent mixtures : Use slow evaporation of methanol:acetone (1:1) to promote ordered crystal growth .

- Temperature gradients : Gradual cooling from reflux to room temperature reduces lattice defects .

Critical Analysis of Contradictions

- Bioactivity vs. Solubility : Some derivatives show high in vitro activity but poor aqueous solubility, necessitating prodrug strategies (e.g., PEGylation) .

- Spectral Artifacts : Discrepancies in –NH proton shifts (δ 10.79–11.02 ppm) may arise from H-bonding variations in DMSO-d₆ vs. CDCl₃; confirm with 2D NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.